molecular formula C22H28N4OS B12264063 1-Phenyl-4-(4-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazine

1-Phenyl-4-(4-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazine

Cat. No.: B12264063
M. Wt: 396.6 g/mol
InChI Key: UQCPZIGUWFFCIO-UHFFFAOYSA-N
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Description

1-Phenyl-4-(4-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazine is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a piperidine ring, and a piperazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

The synthesis of 1-Phenyl-4-(4-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazine typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.

    Synthesis of Piperidine and Piperazine Rings: These rings can be synthesized through standard organic reactions, such as nucleophilic substitution and cyclization.

    Coupling Reactions: The final step involves coupling the thiazole, piperidine, and piperazine rings through appropriate linkers, such as but-2-yn-1-yl groups, using reagents like palladium catalysts.

Industrial production methods may involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Phenyl-4-(4-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Phenyl-4-(4-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Phenyl-4-(4-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-Phenyl-4-(4-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazine can be compared with other similar compounds, such as:

    Thiazole Derivatives: Compounds containing the thiazole ring, which may have similar biological activities.

    Piperidine Derivatives: Compounds containing the piperidine ring, which are often used in medicinal chemistry.

    Piperazine Derivatives: Compounds containing the piperazine ring, which are known for their therapeutic applications.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.

Properties

Molecular Formula

C22H28N4OS

Molecular Weight

396.6 g/mol

IUPAC Name

2-[4-[4-(4-phenylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-1,3-thiazole

InChI

InChI=1S/C22H28N4OS/c1-2-6-20(7-3-1)25-16-14-24(15-17-25)11-4-5-18-27-21-8-12-26(13-9-21)22-23-10-19-28-22/h1-3,6-7,10,19,21H,8-9,11-18H2

InChI Key

UQCPZIGUWFFCIO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1OCC#CCN2CCN(CC2)C3=CC=CC=C3)C4=NC=CS4

Origin of Product

United States

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